Azelnidipine

Beschreibung

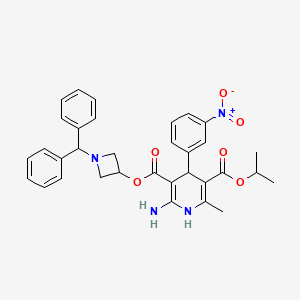

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQEACEUNWPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020120 | |

| Record name | Azelnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | Azelnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123524-52-7 | |

| Record name | Azelnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azelnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

193-195 | |

| Record name | Azelnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Azelnidipine's Mechanism of Action on L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Azelnidipine, a third-generation dihydropyridine, on L-type voltage-gated calcium channels (Cav1.2). This document provides a comprehensive overview of its binding characteristics, electrophysiological effects, and the downstream consequences of channel modulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to this compound and L-type Calcium Channels

This compound is a potent dihydropyridine calcium channel blocker widely utilized in the management of hypertension.[1] Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels, which are crucial in regulating the contraction of vascular smooth muscle.[2][3] By inhibiting the influx of Ca2+ ions through these channels, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] Notably, this compound exhibits a gradual onset and a long-lasting antihypertensive effect, which is attributed to its high lipophilicity and retention in the vascular wall.[4][5] This distinguishes it from some other calcium channel blockers and contributes to a lower incidence of reflex tachycardia.[5]

Quantitative Analysis of this compound's Interaction with L-type Calcium Channels

The interaction of this compound with L-type calcium channels has been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels

| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |

| Ki | 153 nM | Guinea-pig portal vein | Spontaneous contractions | [6] |

| Ki | 282 nM | Guinea-pig portal vein smooth muscle cells | Whole-cell patch clamp, holding potential -60 mV | [6] |

| Ki | 2 µM | Guinea-pig portal vein smooth muscle cells | Whole-cell patch clamp, holding potential -90 mV | [6] |

Table 2: Comparative Inhibitory Potency of Dihydropyridine Calcium Channel Blockers

| Compound | Ki (Spontaneous Contractions) | Ki (Whole-cell Patch Clamp, -60 mV) | Ki (Whole-cell Patch Clamp, -90 mV) | Reference |

| This compound | 153 nM | 282 nM | 2 µM | [6] |

| Amlodipine | 16 nM | 15 nM | 446 nM | [6] |

| Nifedipine | 7 nM | 10 nM | 241 nM | [6] |

Electrophysiological Effects on L-type Calcium Channel Gating

This compound's primary mechanism involves the modulation of the gating properties of the L-type calcium channel in a voltage-dependent manner.

Voltage-Dependent Block

The inhibitory effect of this compound is more pronounced at more depolarized membrane potentials.[6] As shown in Table 1, the inhibitory constant (Ki) is significantly lower at a holding potential of -60 mV compared to -90 mV, indicating a higher affinity for the inactivated state of the channel.[6] This voltage-dependency contributes to its vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential compared to cardiac cells.

Modulation of Channel Inactivation

This compound has been shown to shift the steady-state inactivation curve of the L-type calcium channel to more negative potentials.[6] Specifically, in guinea-pig vascular smooth muscle cells, this compound at a concentration of 1 µM caused a 16 mV leftward shift in the steady-state inactivation curve at a holding potential of -90 mV.[6] This promotes the inactivated state of the channel, thereby reducing the number of available channels that can open upon depolarization.

Signaling Pathways and Molecular Interactions

The binding of this compound to the L-type calcium channel initiates a cascade of events leading to vasodilation.

Downstream Signaling of L-type Calcium Channel Blockade

The inhibition of Ca2+ influx by this compound in vascular smooth muscle cells leads to a decrease in intracellular calcium concentration.[2] This reduction in free Ca2+ prevents its binding to calmodulin, a key step in the activation of myosin light chain kinase (MLCK).[2] Consequently, the phosphorylation of the myosin light chain is reduced, which inhibits the formation of cross-bridges between actin and myosin filaments, ultimately resulting in muscle relaxation and vasodilation.[2]

Structure-Activity Relationship

The dihydropyridine scaffold is essential for the activity of this compound. The specific substitutions on this core structure contribute to its unique pharmacological profile. The diphenylmethyl group on the azetidine ring is thought to contribute to its high lipophilicity and long duration of action. Molecular modeling studies suggest that dihydropyridines, including this compound, bind to a hydrophobic pocket within the Cav1.2 channel, involving interactions with specific amino acid residues.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through L-type calcium channels in response to this compound.

Objective: To determine the inhibitory concentration (IC50) and the voltage-dependent effects of this compound on L-type calcium channel currents.

Methodology:

-

Cell Preparation:

-

Culture vascular smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells stably expressing the human Cav1.2 channel) on glass coverslips.

-

Prior to recording, isolate a single cell for patch-clamping.

-

-

Solutions:

-

External Solution (in mM): 135 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, 1 EDTA, pH adjusted to 7.4 with CsOH.

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.

-

Record baseline currents.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record currents at each concentration after steady-state inhibition is reached.

-

To assess voltage-dependence of block, repeat the protocol at different holding potentials (e.g., -90 mV and -60 mV).

-

To determine the effect on steady-state inactivation, apply a series of 5-second prepulses to various potentials before a test pulse to 0 mV.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step in the absence and presence of this compound.

-

Construct current-voltage (I-V) relationships.

-

Calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

-

Plot the normalized current as a function of the prepulse potential to generate steady-state inactivation curves and fit with a Boltzmann function.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to the L-type calcium channel.

Objective: To quantify the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in L-type calcium channels (e.g., vascular smooth muscle, cerebral cortex) or cells expressing the channel in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine or --INVALID-LINK---PN200-110).

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

To determine non-specific binding, use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine) in a separate set of wells.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Conclusion

This compound is a highly effective L-type calcium channel blocker with a distinct pharmacological profile characterized by its voltage-dependent inhibition and modulation of channel inactivation. Its mechanism of action at the molecular and cellular levels translates to a potent and sustained vasodilatory effect. The detailed experimental protocols provided herein serve as a guide for researchers investigating the intricate interactions of this compound and other dihydropyridines with L-type calcium channels, paving the way for further drug development and a deeper understanding of cardiovascular physiology.

References

- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. Anti-inflammatory properties of this compound, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. wjpsronline.com [wjpsronline.com]

- 6. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Generation: A Technical Guide to the Discovery and Synthesis of Third-Generation Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery, synthesis, and mechanism of action of third-generation dihydropyridines (DHPs), a class of L-type calcium channel blockers that have become a cornerstone in the management of cardiovascular diseases. We will delve into the evolution from earlier generations, the nuanced pharmacology of these advanced compounds, detailed synthetic protocols, and the structure-activity relationships that define their unique therapeutic profiles.

Introduction: The Evolution of Dihydropyridine Calcium Channel Blockers

Dihydropyridines are a class of organic compounds that have been extensively developed as L-type calcium channel blockers (CCBs).[1] Their primary therapeutic application is in the treatment of hypertension and angina pectoris. The first-generation DHP, nifedipine, while an effective vasodilator, was hampered by a short half-life and a rapid onset of action, which could lead to reflex tachycardia and increased sympathetic nervous system activity.[2][3] This prompted the development of second-generation DHPs, which offered improved pharmacokinetic profiles through slow-release formulations or newer chemical structures.[4]

The advent of the third generation of DHPs, exemplified by amlodipine, marked a significant therapeutic advance.[5][6][7] These agents are characterized by a long half-life, allowing for once-daily dosing, a gradual onset of action that minimizes reflex tachycardia, and high vascular selectivity.[7] Furthermore, emerging research has revealed that third-generation DHPs possess pleiotropic effects beyond calcium channel blockade, contributing to their clinical benefits.[5][8][9][10]

Discovery and Development of Third-Generation Dihydropyridines

The development of third-generation dihydropyridines was driven by the need to overcome the limitations of their predecessors. The ideal agent would provide sustained and smooth blood pressure control over a 24-hour period without the undesirable side effects associated with rapid vasodilation.

Key Characteristics of Third-Generation Dihydropyridines:

-

Long Pharmacokinetic Half-Life: Amlodipine, a prototypical third-generation DHP, has an elimination half-life of 35-50 hours, enabling true once-daily dosing.[7]

-

Slow Onset of Action: The gradual onset of vasodilation avoids the sharp drop in blood pressure that triggers reflex tachycardia.[3][7]

-

High Vascular Selectivity: These drugs show a greater affinity for calcium channels in vascular smooth muscle compared to those in cardiac muscle, minimizing negative inotropic effects.[7]

-

Pleiotropic Effects: Beyond their primary mechanism of action, third-generation DHPs exhibit a range of beneficial effects, including antioxidant properties and the stimulation of nitric oxide (NO) production.[5][11]

Amlodipine's unique physicochemical properties contribute to its favorable pharmacokinetic profile. At physiological pH, the aminoethoxy group is charged, leading to strong electrostatic interactions with membrane phospholipids. This allows the drug to accumulate in the cell membrane and be slowly released to its target, the L-type calcium channel.[5][8]

Mechanism of Action

3.1. Primary Mechanism: L-Type Calcium Channel Blockade

The principal mechanism of action for all dihydropyridine CCBs is the blockade of L-type voltage-gated calcium channels.[8] These channels are crucial for the influx of extracellular calcium into vascular smooth muscle cells. By inhibiting this influx, third-generation DHPs reduce intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[5][11] This vasodilation, in turn, lowers peripheral vascular resistance and reduces blood pressure.

Caption: Primary mechanism of third-generation dihydropyridines.

3.2. Pleiotropic Effects

A growing body of evidence indicates that third-generation DHPs exert beneficial cardiovascular effects that are independent of L-type calcium channel blockade.[5][8][9] These "pleiotropic" effects contribute to their anti-atherosclerotic and vasoprotective properties.

-

Antioxidant Activity: Amlodipine and other lipophilic CCBs can scavenge free radicals within the cell membrane, reducing oxidative stress and protecting against lipid peroxidation.[5][11]

-

Stimulation of Nitric Oxide (NO) Production: Amlodipine has been shown to stimulate the production of nitric oxide, a potent vasodilator, through a kinin-mediated mechanism.[5] This enhances endothelial function and contributes to its antihypertensive effect.

-

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Third-generation DHPs can inhibit the proliferation and migration of VSMCs, a key process in the development of atherosclerotic plaques.[5] This is thought to occur through the inhibition of early growth-response genes.[5]

-

Interaction with Membrane Cholesterol: Amlodipine's structure allows it to interact with cholesterol in the cell membrane, potentially reversing some of the adverse effects of cholesterol on membrane structure and function.[5]

Caption: Pleiotropic effects of third-generation dihydropyridines.

Synthesis of Third-Generation Dihydropyridines

The synthesis of 1,4-dihydropyridines is most commonly achieved through the Hantzsch synthesis, a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[12] Modifications of this classic reaction are employed to produce the structurally diverse third-generation DHPs.

4.1. General Synthetic Workflow

The synthesis of a third-generation DHP like amlodipine typically involves a modified Hantzsch synthesis. The general workflow is outlined below.

Caption: General workflow for Hantzsch dihydropyridine synthesis.

4.2. Experimental Protocol: Synthesis of Amlodipine Bio-isosteres

The following is a generalized protocol for the synthesis of 1,4-dihydropyridine-based amlodipine bio-isosteres, adapted from the literature.[13][14] This two-step process involves a modified Hantzsch synthesis followed by a click reaction.

Step 1: Synthesis of the Dihydropyridine Core

-

In a round-bottom flask, combine ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate (1 mmol), 2-chlorobenzaldehyde (1 mmol), methyl 3-aminocrotonate (1 mmol), and a catalytic amount of barium nitrate (0.1 mmol).[13]

-

Heat the reaction mixture at 90°C for approximately 5 hours.[13]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[13]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the resulting product, 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((prop-2-yn-1-yloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate, using column chromatography to yield a yellow solid.[14]

Step 2: Click Reaction to Form Amlodipine Bio-isosteres

-

Dissolve the dihydropyridine core from Step 1 (1 mmol) and the desired aryl or heteroaryl azide (1 mmol) in dimethylformamide (DMF) (10 ml) in a round-bottom flask.[13]

-

Add a solution of sodium ascorbate (0.4 mmol) and copper sulfate (0.2 mmol) in water to the reaction mixture.[13]

-

Reflux the mixture for 10 minutes, monitoring the reaction progress by TLC.[13]

-

After completion, cool the reaction mixture and extract the product.

-

Purify the final amlodipine bio-isostere product. The structure should be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).[13][14]

Quantitative Data and Structure-Activity Relationships

The unique therapeutic profile of third-generation DHPs is a direct result of their chemical structure. Structure-activity relationship (SAR) studies have elucidated the key molecular features responsible for their enhanced efficacy and safety.

Key SAR Insights:

-

Aryl Group at C4: The presence of an aryl group at the 4-position of the dihydropyridine ring is essential for optimal activity.[15] The substitution pattern on this ring influences potency and receptor binding.

-

Ester Groups at C3 and C5: The nature of the ester groups at these positions significantly impacts the drug's pharmacokinetic properties and tissue selectivity.[15][16]

-

Side Chain at C2: The aminoethoxy side chain in amlodipine is crucial for its long half-life. Its basic nature allows it to be protonated at physiological pH, leading to strong interactions with the phospholipid heads of the cell membrane.[5][8]

Table 1: Pharmacokinetic Properties of Representative Dihydropyridines

| Drug | Generation | Time to Peak Plasma Levels (hours) | Elimination Half-Life (hours) | Vascular Selectivity |

| Nifedipine | First | 0.3 - 0.7 | 2 - 4 | ++ |

| Felodipine | Second | 2 - 8 | 10 - 15 | ++++ |

| Amlodipine | Third | 6 - 12 | 35 - 50 | ++++ |

| Lacidipine | Third | 3 | 7 - 18 | ++++ |

| Lercanidipine | Third | - | - | - |

Data compiled from multiple sources.[7]

Table 2: Clinical Efficacy of Amlodipine in Hypertension

| Study | Patient Population | Amlodipine Dose | Mean Reduction in Diastolic BP (mmHg) |

| Various Clinical Trials | Mild to Moderate Hypertension | 2.5 mg | Significant reduction |

| 5 mg | Dose-dependent reduction | ||

| 10 mg | Further reduction |

Data adapted from clinical study summaries.[7] A post hoc analysis of the SPRINT trial also found that consistent use of a dihydropyridine CCB, predominantly amlodipine, was associated with a 2 mmHg reduction in visit-to-visit blood pressure variability.[17]

Conclusion and Future Perspectives

The discovery and development of third-generation dihydropyridines represent a significant milestone in cardiovascular pharmacology. By refining the chemical structure of the dihydropyridine core, scientists have created agents with superior pharmacokinetic profiles, enhanced vascular selectivity, and a range of beneficial pleiotropic effects. Amlodipine and its congeners have become indispensable tools in the management of hypertension and coronary artery disease.

Future research in this area may focus on:

-

Developing DHPs with enhanced pleiotropic effects: Tailoring the molecular structure to optimize antioxidant, anti-inflammatory, or anti-proliferative properties.

-

Exploring novel therapeutic applications: Investigating the potential of DHPs in other conditions, such as certain types of cancer, based on their effects on cell proliferation.[18]

-

Synthesizing DHPs with even greater tissue selectivity: Targeting specific vascular beds to minimize side effects and maximize therapeutic benefit.

The journey from nifedipine to the advanced third-generation agents illustrates the power of medicinal chemistry to iteratively improve drug design, leading to safer and more effective treatments for millions of patients worldwide.

References

- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 2. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. kup.at [kup.at]

- 8. ahajournals.org [ahajournals.org]

- 9. Novel Vascular Biology of Third-Generation L-Type Calcium Channel Antagonists: Ancillary Actions of Amlodipine | Semantic Scholar [semanticscholar.org]

- 10. Novel vascular biology of third-generation L-type calcium channel antagonists: ancillary actions of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of dihydropyridine calcium channel blockers on blood pressure variability in the SPRINT trial: a treatment effects approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Azelnidipine: A Comprehensive Pharmacological Profile in the Management of Hypertension

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the treatment of essential hypertension.[1][2][3] Developed by Daiichi Sankyo, it is distinguished from other agents in its class by a unique pharmacological profile that includes a gradual and sustained antihypertensive effect with minimal reflex tachycardia.[4][5] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and safety profile. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this antihypertensive agent.

Mechanism of Action

This compound's primary antihypertensive effect is mediated through the blockade of L-type voltage-dependent calcium channels.[2][4][6] This action demonstrates high selectivity for vascular tissues over cardiac tissues, which is central to its therapeutic efficacy and safety profile.[6]

1.1 L-Type Calcium Channel Blockade

This compound inhibits the transmembrane influx of extracellular calcium ions (Ca2+) into vascular smooth muscle cells.[1][4] The process is initiated when the cell membrane depolarizes, which would normally open L-type calcium channels. By binding to these channels, this compound prevents this influx. The subsequent decrease in intracellular Ca2+ concentration inhibits the calcium-calmodulin complex formation, leading to reduced activation of myosin light chain kinase (MLCK). This, in turn, decreases the phosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle.[2] The resulting vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a lowering of arterial blood pressure.[2][6]

Some studies suggest that this compound may also block T-type calcium channels, which are present in afferent and efferent glomerular arterioles.[7] This dual-channel blockade may contribute to its renoprotective effects by reducing glomerular pressure.[7][8]

1.2 Vascular Selectivity and Lipophilicity

This compound is highly lipophilic and exhibits a potent affinity for the membranes of vascular smooth muscle cells.[4][9] This property allows it to be retained within the vascular wall, contributing to a prolonged antihypertensive effect even after plasma concentrations have declined.[9][10] Its high vascular selectivity ensures a potent vasodilatory effect with minimal impact on cardiac contractility.[6]

Caption: this compound's signaling pathway in vascular smooth muscle cells.

Pharmacodynamics

This compound exhibits a distinct pharmacodynamic profile characterized by a gradual onset and long duration of action, which contributes to stable 24-hour blood pressure control and a low incidence of reflex tachycardia.[4][6]

2.1 Antihypertensive Effect and Heart Rate

This compound produces a slow, gradual, and persistent decrease in blood pressure.[4][11] Unlike many other dihydropyridine CCBs, this gradual reduction in blood pressure does not typically induce a baroreceptor-mediated reflex tachycardia.[5][10] In fact, multiple clinical studies have demonstrated that this compound can significantly decrease heart rate, an effect attributed to its inhibition of sympathetic nervous system activity.[1][5][12] This sympathoinhibitory effect is a key advantage, particularly for hypertensive patients with comorbid tachycardia.[10][12]

2.2 Effects on Sympathetic Nervous Activity

Preclinical and clinical studies have shown that this compound attenuates sympathetic nerve activity.[12][13] In spontaneously hypertensive rats (SHR), this compound was shown to inhibit increases in mean arterial pressure, heart rate, and renal sympathetic nerve activity (RSNA) in response to stress.[13][14] A clinical crossover study comparing this compound to amlodipine found that this compound significantly reduced muscle sympathetic nerve activity (MSNA) in hypertensive patients.[12]

Table 1: Comparative Effects of this compound and Amlodipine on Sympathetic Nerve Activity

| Parameter | This compound Effect | Amlodipine Effect | Source(s) |

|---|---|---|---|

| Heart Rate (HR) | Significant Decrease | No significant change or increase | [1][12][14] |

| Muscle Sympathetic Nerve Activity (MSNA) | Significant Reduction | No significant change | [12][15] |

| Renal Sympathetic Nerve Activity (RSNA) (in SHR) | No significant change or attenuation of stress response | Significant Increase | [13][14] |

| Plasma Norepinephrine | Significant Decrease | No significant change |[5] |

2.3 Additional Cardiovascular and Renal Protective Effects

Beyond its primary antihypertensive action, this compound has demonstrated several pleiotropic effects that contribute to organ protection.

-

Anti-atherosclerotic Action: this compound has been reported to have anti-atherosclerotic effects, partly through an anti-oxidative mechanism.[1][5] Clinical studies have shown it can decrease markers of inflammation like hs-CRP and increase levels of the antioxidant enzyme superoxide dismutase (SOD).[1][5]

-

Cardioprotection: It has shown cardioprotective effects, including the prevention of left ventricular remodeling and improvement of both systolic and diastolic function.[1]

-

Renoprotection: this compound exerts renoprotective effects, including a reduction in urinary protein excretion and albumin-to-creatinine ratio (UACR) in hypertensive patients with chronic kidney disease or diabetes.[8][16][17][18] This is thought to be mediated by the dilation of both afferent and efferent glomerular arterioles and anti-oxidative effects.[8][16]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by dose-dependent absorption and a long elimination half-life, supporting once-daily administration.

3.1 Absorption, Distribution, Metabolism, and Excretion

-

Absorption: Following oral administration, this compound shows rapid and dose-dependent absorption.[4][19]

-

Distribution: The volume of distribution is reported to be 1749 ± 964 L, indicating extensive tissue distribution.[4] Its high lipophilicity contributes to its affinity for vascular smooth muscle.[4][9]

-

Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme system.[4] It has no major active metabolites.[4]

-

Excretion: The drug is excreted via urine and feces.[4]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Dose)

| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC0–96 (ng·h/mL) | t1/2 (h) | Source(s) |

|---|---|---|---|---|---|

| 8 | 2.6 - 4.0 | 1.66 - 23.06 | 17.9 - 429 | 16.0 - 28.0 | [1][19] |

| 16 | 2.6 - 4.0 | 1.66 - 23.06 | 17.9 - 429 | 16.0 - 28.0 |[1][19] |

Note: The source provides a range covering both 8 mg and 16 mg doses.

In patients with hypertension receiving 16 mg/day for 6 weeks, the time to peak concentration was 4.14 ± 1.46 h, peak concentration was 48.3 ng/mL, and the half-life was 8.68 ± 1.33 h.[7]

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in managing mild-to-moderate hypertension, with an antihypertensive effect comparable to other widely used CCBs like amlodipine.[1][20]

4.1 Blood Pressure Reduction

This compound, at a recommended dosage of 8–16 mg once daily, significantly reduces both systolic (SBP) and diastolic (DBP) blood pressure over a 24-hour period.[1] A meta-analysis of 11 randomized clinical trials found no statistically significant differences in the reduction of SBP and DBP between this compound and amlodipine.[20] However, the same analysis confirmed that this compound led to a statistically significant reduction in heart rate compared to amlodipine.[20]

Table 3: Comparative Clinical Efficacy of this compound vs. Amlodipine

| Study Characteristic | This compound (8-16 mg/day) | Amlodipine (5-10 mg/day) | Key Finding | Source(s) |

|---|---|---|---|---|

| Meta-Analysis (SBP Reduction) | Comparable to Amlodipine | - | No significant difference (MD: -1.07; 95% CI: -4.10, 1.95) | [20] |

| Meta-Analysis (DBP Reduction) | Comparable to Amlodipine | - | No significant difference (MD: 0.27; 95% CI: -2.66, 3.20) | [20] |

| Meta-Analysis (Heart Rate Reduction) | Significant Decrease | - | Statistically significant difference (MD: -3.63; 95% CI: -5.27, -2.00) | [20] |

| RCT in Chinese Patients (8 weeks) | Significant SBP/DBP decrease | Significant SBP/DBP decrease | Both drugs were effective in reducing BP. | [1] |

| 1-Year Study (Add-on Therapy) | BP reduction from 165.7/95.4 to 138.2/79.9 mmHg | - | Effective as add-on therapy in uncontrolled hypertension. |[20] |

Safety and Tolerability

This compound is generally well-tolerated in clinical practice.[1][21]

5.1 Adverse Events

The most common side effects are related to its vasodilatory properties and are typically mild to moderate.[6][21] These include:

A key advantage of this compound is a lower incidence of peripheral edema compared to other dihydropyridine CCBs like amlodipine.[7][10][20] More serious but less common side effects can include severe hypotension, gingival hyperplasia, and hepatic dysfunction.[6]

5.2 Contraindications and Precautions

-

Hypersensitivity: Contraindicated in patients with a known hypersensitivity to this compound or other dihydropyridines.[6][22]

-

Hepatic Impairment: Should be used with caution in patients with severe liver dysfunction.[6][23]

-

Pregnancy and Lactation: Data on safety in pregnant or breastfeeding women is limited, and it should be used only if the potential benefits justify the risks.[6][24]

-

Abrupt Discontinuation: The drug should not be stopped abruptly to avoid a potential rebound increase in blood pressure.[6]

5.3 Drug Interactions

This compound is metabolized by CYP3A4, leading to potential interactions with inhibitors or inducers of this enzyme.[4][6]

-

CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice) can increase this compound plasma concentrations, enhancing its effects and side effects.[6][24]

-

CYP3A4 Inducers (e.g., rifampicin, phenytoin) may decrease its plasma levels and efficacy.[6]

-

Other Antihypertensives: Concomitant use with other blood pressure-lowering agents can potentiate the hypotensive effect, requiring careful monitoring.[6]

Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of standardized preclinical and clinical experimental protocols.

6.1 In Vitro Assessment of Calcium Channel Blockade

-

Objective: To determine the affinity and inhibitory potency of a compound for L-type calcium channels.

-

Methodology: Radioligand Binding Assay

-

Preparation of Membranes: Vascular smooth muscle tissue (e.g., from rabbit aorta) or a cell line expressing L-type calcium channels is homogenized and centrifuged to isolate a membrane-rich fraction.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) in the presence of varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the compound for the L-type calcium channel.

-

6.2 In Vivo Assessment in Animal Models of Hypertension

-

Objective: To evaluate the antihypertensive efficacy, duration of action, and effect on heart rate of a test compound in a relevant animal model.

-

Methodology: Study in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension, are used.[13][25] Wistar-Kyoto (WKY) rats may be used as normotensive controls.

-

Instrumentation: Rats are anesthetized, and a catheter is implanted in the carotid artery or femoral artery for direct and continuous blood pressure measurement. A telemetry system may also be implanted for conscious, unrestrained animal monitoring.

-

Drug Administration: this compound is administered orally (via gavage) or intravenously at various doses. A vehicle control group receives the formulation excipient only.

-

Hemodynamic Monitoring: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before (baseline) and for up to 24-48 hours after drug administration.

-

Sympathetic Nerve Activity (Optional): For more detailed mechanistic studies, renal sympathetic nerve activity (RSNA) can be directly recorded via electrodes placed around the renal nerve.[14]

-

Data Analysis: The change in MAP and HR from baseline is calculated for each dose group and compared to the vehicle control. Dose-response curves are generated to determine the potency and efficacy of the compound.

-

Caption: A typical workflow for the preclinical evaluation of antihypertensives.

Conclusion

This compound is a third-generation dihydropyridine calcium channel blocker with a distinct and favorable pharmacological profile for the treatment of hypertension. Its potent and highly vascular-selective blockade of L-type calcium channels ensures effective blood pressure reduction. Key distinguishing features include a gradual onset and sustained duration of action, which, coupled with a unique sympathoinhibitory effect, minimizes reflex tachycardia and may even reduce heart rate. Furthermore, its pleiotropic effects, including anti-atherosclerotic and renoprotective actions, offer additional benefits beyond blood pressure control. With a safety profile notable for a lower incidence of peripheral edema, this compound represents a valuable therapeutic option for the holistic management of hypertension, particularly in patients with elevated heart rate or those who tolerate other CCBs poorly.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Clinical study with this compound in patients with essential hypertension. Antiarteriosclerotic and cardiac hypertrophy-inhibitory effects and influence on autonomic nervous activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of this compound Tablets on Morning Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Retrospective Study to Evaluate Real-world Evidence of this compound in Indian Patients (REDEFINE Study) [japi.org]

- 10. droracle.ai [droracle.ai]

- 11. jddtonline.info [jddtonline.info]

- 12. Differential effects of this compound and amlodipine on sympathetic nerve activity in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of a new calcium channel blocker, this compound, on systemic hemodynamics and renal sympathetic nerve activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. This compound reduces urinary protein excretion and urinary liver-type fatty acid binding protein in patients with hypertensive chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and its role in decreasing urinary albumin creatinine ratio in people with type 2 diabetes and hypertension: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound: View Uses, Side Effects and Medicines [truemeds.in]

- 23. practo.com [practo.com]

- 24. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 25. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Azelnidipine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects, which helps in minimizing reflex tachycardia, a common side effect associated with other drugs in this class.[1] Marketed in Japan, it is prescribed for the management of hypertension.[1] Beyond its primary function as a vasodilator, this compound exhibits a range of pleiotropic effects, including anti-atherosclerotic and anti-inflammatory properties.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals engaged in the discovery and development of novel cardiovascular therapies. We will delve into the core molecular features governing its biological activity, present quantitative data for key analogs, detail relevant experimental protocols, and visualize the intricate signaling pathways through which this compound exerts its therapeutic effects.

Core Structure and Pharmacophore of this compound

This compound's chemical structure, (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is characterized by a 1,4-dihydropyridine ring, a feature central to its calcium channel blocking activity. The pharmacological activity of this compound resides in the (R)-enantiomer, a notable contrast to other calcium channel blockers where the (S)-enantiomer is typically the more active form. This unique stereochemistry may contribute to its distinct pharmacological profile, including a sustained reduction in blood pressure and a decreased heart rate.

The essential structural components for the activity of 1,4-dihydropyridine calcium channel blockers, including this compound, are:

-

The 1,4-Dihydropyridine Ring: This heterocyclic ring is the fundamental scaffold responsible for calcium channel antagonism.

-

Substituents at the 3- and 5-positions: Ester groups at these positions are crucial for activity.

-

Aryl Group at the 4-position: The presence and substitution pattern of this aromatic ring significantly influence potency and selectivity.

-

Substituents on the Phenyl Ring: The position and nature of electron-withdrawing groups on the phenyl ring at the 4-position can modulate receptor-binding activity.[3]

Structure-Activity Relationship (SAR) of Dihydropyridine Analogs

While specific SAR studies on a wide range of this compound analogs with direct comparisons of IC50 values are not extensively available in the public domain, we can infer the SAR from studies on the broader class of 1,4-dihydropyridine derivatives. The following table summarizes the biological activity of a series of 1,4-dihydropyridine analogs, highlighting the impact of substitutions on the phenyl ring at the 4-position.

| Compound Number | R (Substitution on Phenyl Ring) | Biological Activity (-log(1/EC50)) |

| 1 | 3-Br | 8.89 |

| 2 | 2-CF3 | 8.82 |

| 3 | 2-Cl | 8.66 |

| 4 | 3-NO2 | 8.40 |

| 5 | 2-CH=CH2 | 8.35 |

| 6 | 2-NO2 | 8.29 |

| 7 | 2-Me | 8.22 |

| 8 | 2-Et | 8.19 |

| 9 | 2-Br | 8.12 |

| 10 | 2-CN | 7.80 |

| 11 | 3-Cl | 7.80 |

| 12 | 3-F | 7.68 |

| 13 | H | 7.55 |

| 14 | 3-CN | 7.46 |

| 15 | 3-I | 7.38 |

| 16 | 2-F | 7.37 |

| 17 | 2-I | 7.33 |

| 18 | 2-OMe | 7.24 |

| 19 | 3-CF3 | 7.13 |

| 20 | 3-Me | 6.96 |

| 21 | 2-OEt | 6.96 |

| 22 | 3-OMe | 6.72 |

| 23 | 3-NMe2 | 6.05 |

| 24 | 3-OH | 6.00 |

| 25 | 3-NH2 | 5.70 |

| 26 | 3-OAc | 5.22 |

| 27 | 3-OCOPh | 5.20 |

| 28 | 2-NH2 | 4.40 |

| 29 | 4-F | 6.89 |

| 30 | 4-Br | 5.40 |

| 31 | 4-I | 4.64 |

| 32 | 4-NO2 | 5.50 |

| 33 | 4-NMe2 | 4.00 |

| 34 | 4-CN | 5.46 |

| 35 | 4-Cl | 5.09 |

| 36 | 2,6-Cl2 | 8.72 |

| 37 | F5 | 8.36 |

Data adapted from a quantitative structure-activity relationship study of 1,4-dihydropyridine calcium channel blockers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the Hantzsch dihydropyridine synthesis.

Step 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester

-

To a solution of 3-nitrobenzaldehyde and isopropyl acetoacetate in isopropanol, add a catalytic amount of piperidine and acetic acid.

-

Heat the mixture to facilitate the Knoevenagel condensation.

-

Cool the reaction mixture to allow crystallization of the product.

-

Filter and wash the solid to obtain the desired intermediate.

Step 2: Synthesis of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate

-

This intermediate can be prepared from benzhydrylamine and epichlorohydrin through a series of reactions including nucleophilic substitution, cyclization, esterification, and ammonification.

Step 3: Synthesis of this compound

-

Condense the 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester with 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate in the presence of a base such as sodium methoxide in a suitable solvent like isopropanol.

-

Reflux the reaction mixture to drive the cyclization to completion.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/normal hexane) to yield this compound.

In Vitro Measurement of L-type Calcium Channel Blocking Activity (Whole-Cell Patch-Clamp)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound and its analogs on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel).

Cell Culture:

-

Culture HEK293 cells expressing the human CaV1.2 channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Maintain the cells in a humidified incubator at 37°C and 5% CO2.

Electrophysiological Recording:

-

Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

The external solution should contain BaCl2 or CaCl2 as the charge carrier. The internal solution should contain Cs+ to block potassium channels.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell membrane potential at a level that inactivates T-type calcium channels (e.g., -40 mV) to isolate L-type channel currents.

-

Elicit L-type calcium currents by applying depolarizing voltage steps.

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound (this compound or its analog).

-

Measure the peak inward current at each concentration.

Data Analysis:

-

Plot the percentage of current inhibition against the logarithm of the compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

In Vivo Assessment of Antihypertensive Activity

The antihypertensive efficacy of this compound and its analogs can be evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHRs).

Animal Model:

-

Use adult male spontaneously hypertensive rats.

-

House the animals under controlled temperature and a 12-hour light/dark cycle with free access to food and water.

Drug Administration:

-

Administer the test compounds orally via gavage.

-

A vehicle control group should be included in the study.

Blood Pressure Measurement:

-

Measure systolic blood pressure and heart rate using the tail-cuff method before and at various time points after drug administration.

-

Alternatively, for continuous monitoring, use telemetry devices surgically implanted in the animals.

Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each treatment group.

-

Compare the effects of the test compounds with the vehicle control and a standard antihypertensive drug.

Signaling Pathways and Mechanisms of Action

L-type Calcium Channel Blockade in Vascular Smooth Muscle

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of events resulting in vasodilation and a subsequent reduction in blood pressure.

Caption: this compound's mechanism of vasodilation.

Inhibition of Endothelial Inflammatory Response

This compound has been shown to possess anti-inflammatory effects by reducing intracellular reactive oxygen species (ROS) and subsequently inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells.

Caption: this compound's anti-inflammatory pathway.

Experimental Workflow for In Vivo Antihypertensive Screening

The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of this compound analogs in an animal model.

Caption: In vivo antihypertensive screening workflow.

Conclusion

This compound stands out as a dihydropyridine calcium channel blocker with a favorable pharmacological profile. Its structure-activity relationship is deeply rooted in the principles governing the 1,4-dihydropyridine class, where the nature and position of substituents on the core scaffold play a pivotal role in determining potency and duration of action. The unique stereochemistry of this compound likely contributes to its distinct clinical characteristics. Beyond its primary antihypertensive effect, the anti-inflammatory and other pleiotropic effects of this compound open new avenues for its therapeutic application and for the design of novel analogs with enhanced properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to guide the rational design of the next generation of cardiovascular drugs.

References

A Comprehensive Technical Review of Azelnidipine's Therapeutic Effects

1.0 Introduction

Azelnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) primarily utilized for the management of hypertension.[1][2] Developed by Daiichi Sankyo, it is distinguished from other drugs in its class by a gradual onset of action and a long-lasting hypotensive effect, which uniquely helps in avoiding the common side effect of reflex tachycardia.[1][3][4] Marketed under trade names such as CalBlock, this compound exhibits high vascular selectivity, effectively lowering blood pressure with minimal impact on cardiac contractility.[2] Beyond its primary antihypertensive action, extensive research has revealed significant pleiotropic effects, including cardioprotective, renoprotective, neuroprotective, and anti-atherosclerotic properties, making it a subject of great interest for researchers and drug development professionals.[3][5][6] This review provides an in-depth technical analysis of this compound's mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used to elucidate these effects.

2.0 Mechanism of Action

2.1 Primary Antihypertensive Effect: L-Type Calcium Channel Blockade

The principal mechanism of this compound's antihypertensive effect is the inhibition of transmembrane calcium ion (Ca2+) influx through voltage-dependent L-type calcium channels located in the vascular smooth muscle cells.[1][3][7] In a normal physiological state, the influx of Ca2+ into these cells triggers a cascade that leads to vasoconstriction. Calcium ions bind to the protein calmodulin, and this complex activates myosin light-chain kinase (MLCK).[1] MLCK then phosphorylates myosin light chains, enabling the interaction between myosin and actin filaments, resulting in smooth muscle contraction and an increase in peripheral vascular resistance.[1]

This compound, by blocking these L-type calcium channels, reduces the intracellular concentration of Ca2+, thereby inhibiting this contractile process.[1] This leads to the relaxation of vascular smooth muscle, vasodilation (the widening of blood vessels), and a subsequent reduction in peripheral vascular resistance, which ultimately lowers arterial blood pressure.[1][2] this compound is highly lipophilic and shows a strong affinity for the membranes of vascular smooth muscle cells, contributing to its sustained action.[3][7][8]

2.2 Effects on Sympathetic Nervous System and Heart Rate

A distinguishing feature of this compound is its ability to lower blood pressure without inducing reflex tachycardia; in many cases, it slightly decreases the heart rate.[4][9][10] This effect is attributed to the drug's gradual onset of action, which does not trigger a strong baroreflex-mediated sympathetic activation, and a direct inhibitory effect on sympathetic nerve activity.[3][9][11] Clinical studies have demonstrated that this compound can markedly reduce heart rate and proteinuria by suppressing sympathetic nerve activity.[3][5][8] Some research also points to an inhibitory action on N-type Ca2+ channels, which are involved in norepinephrine release from sympathetic nerve endings, further contributing to this sympatholytic effect.[5]

2.3 Pleiotropic Effects: Anti-Atherosclerosis and Anti-inflammation

Beyond hemodynamics, this compound exerts beneficial effects at the cellular level that contribute to cardiovascular protection. It has been shown to possess potent anti-atherosclerotic properties independent of its blood pressure-lowering effects.[3][12] Experimental studies using the human monocyte/macrophage cell line THP-1 have elucidated a key mechanism. This compound inhibits the differentiation of monocytes into macrophages, a critical step in the formation of atherosclerotic plaques.[12] This is achieved by suppressing the expression of adhesion molecules like ICAM-1 and scavenger receptors like LOX-1, which reduces the uptake of oxidized LDL.[12] These actions are mediated, at least in part, through the L-type calcium channel pathway on these immune cells.[12] Furthermore, this compound exhibits antioxidative and anti-inflammatory actions, reducing levels of inflammatory markers such as IL-6 and hsCRP.[1][13]

3.0 Pharmacokinetics and Metabolism

This compound is characterized by rapid, dose-dependent absorption following oral administration.[3][14] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and undergoes significant first-pass metabolism.[2][7][14] Importantly, this compound has no active metabolites.[3][14] Due to its metabolism by CYP3A4, there is a potential for drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, grapefruit juice) can increase this compound's plasma concentrations, while CYP3A4 inducers (e.g., rifampicin) may decrease its efficacy.[2] Elimination occurs predominantly through feces (approximately 63%) with a smaller portion excreted in the urine (approximately 26%).[3][14]

| Parameter | Value | Population | Reference |

| Time to Peak (Tmax) | 2.6 - 4.0 hours | Healthy Chinese Volunteers | [8][14] |

| Elimination Half-life (t½) | 16.0 - 28.0 hours (single dose) | Healthy Chinese Volunteers | [8][14] |

| Volume of Distribution (Vd) | 1749 ± 964 L | Chinese Study | [3][7] |

| Metabolism | Hepatic (CYP3A4) | General | [2][3][14] |

| Excretion | ~63% Feces, ~26% Urine | Human Study | [3][14] |

4.0 Clinical Efficacy and Therapeutic Applications

Clinical trials have consistently demonstrated this compound's efficacy in reducing blood pressure in patients with mild-to-moderate essential hypertension.[8][14][15] Its potency is comparable to other widely used CCBs, including amlodipine and nifedipine.[8][15][16]

A key therapeutic advantage of this compound is its neutral or slightly negative chronotropic effect. A meta-analysis of 11 randomized clinical trials directly comparing this compound to Amlodipine found no statistically significant difference in systolic or diastolic blood pressure reduction.[16] However, it revealed a statistically significant difference in heart rate, with this compound causing a mean reduction of 3.63 beats/min compared to Amlodipine.[16] Another study reported a decrease of 2 beats/min in the this compound group versus an increase of 4 beats/min in the Amlodipine group.[10][17] This makes this compound a particularly suitable option for hypertensive patients with concomitant tachycardia.[10] Furthermore, its efficacy in controlling morning hypertension, a significant risk factor for cardiovascular events, has been well-documented.[18]

| Study Design | N | Treatment Arms | Duration | Key Findings (SBP/DBP/HR Change) | Reference |

| Randomized, Double-Blind | 220 | This compound (8-16mg) vs. Amlodipine (2.5-5mg) | 8 weeks | This compound showed greater SBP/DBP reduction; no significant HR change in either group. | [19][20] |

| Randomized, Double-Blind | 46 | This compound (16mg) vs. Amlodipine (5mg) | 6 weeks | Similar BP reduction; HR: -2 beats/min (this compound) vs. +4 beats/min (Amlodipine). | [10][17] |

| Meta-Analysis | 1482 (19 RCTs) | This compound vs. Amlodipine | Varied | Similar SBP reduction; no difference in adverse events. | [15] |

| Meta-Analysis | (11 RCTs) | This compound vs. Amlodipine | Varied | Similar SBP/DBP reduction; Significant HR reduction with this compound (MD: -3.63 bpm). | [16] |

| Prospective, Crossover | 10 | This compound vs. Amlodipine | 8 weeks | Similar BP reduction; Significant HR decrease with this compound (71.3 to 64.9 bpm). | [9] |

5.0 Safety and Tolerability

This compound is generally well-tolerated.[8] The most common adverse events are related to its vasodilatory properties and are typically mild and transient, including dizziness, headache, and flushing.[1] A key safety advantage is the lower incidence of reflex tachycardia compared to other DHP CCBs.[16][17] Comparative studies have shown that the overall incidence of adverse events for this compound is similar to that of amlodipine.[15][19][20]

| Adverse Event | This compound Incidence | Amlodipine Incidence | Study Reference |

| Overall Adverse Events | 7.3% | 10.0% | [19][20] |

| Headache | >1% | >1% | [19][20] |

| Dizziness | >1% | >1% | [19][20] |

| Reflex Tachycardia | Not associated | Can occur | [16][17] |

6.0 Key Experimental Protocols

6.1 In Vitro Electrophysiology: Whole-Cell Patch-Clamp

To elucidate the direct effects of this compound on its molecular target, whole-cell patch-clamp experiments are performed on isolated vascular smooth muscle cells (e.g., from guinea-pig portal vein).[21][22]

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from the tissue.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -90 mV). Depolarizing voltage steps are applied to activate voltage-dependent calcium channels.

-

Current Measurement: Barium (Ba2+) is typically used as the charge carrier instead of Ca2+ to avoid Ca2+-dependent inactivation of the channels, and the resulting inward currents (IBa) are recorded.

-

Drug Application: this compound is applied to the cell via the superfusion solution. The inhibition of the peak IBa amplitude is measured in a concentration-dependent manner to determine potency (Ki). Washout periods are used to assess the duration of the block.[21][22]

6.2 Human Clinical Trials: Randomized Crossover Study

To compare the effects of this compound against another drug (e.g., Amlodipine) on parameters like sympathetic nerve activity in hypertensive patients, a prospective, randomized, open-label, crossover design is often employed.[9] This design allows each patient to serve as their own control, reducing inter-patient variability.

-

Recruitment: Hypertensive patients meeting specific inclusion/exclusion criteria are enrolled.

-

Baseline Measurement: Initial measurements of blood pressure, heart rate, and muscle sympathetic nerve activity (MSNA) are taken.

-

Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., Group A: this compound first, then Amlodipine; Group B: Amlodipine first, then this compound).

-

Treatment Period 1: Patients receive the first assigned drug for a set duration (e.g., 8 weeks). Measurements are repeated at the end of the period.

-

Washout Period: A period where no study drug is given to allow for the elimination of the first drug from the body.

-

Treatment Period 2 (Crossover): Patients receive the second assigned drug for the same duration.

-

Final Measurement: Final measurements are taken. The data are then analyzed to compare the effects of the two drugs within the same group of patients.[9]

This compound is a potent antihypertensive agent with a unique pharmacological profile that sets it apart from other dihydropyridine calcium channel blockers. Its primary mechanism involves the long-lasting blockade of L-type calcium channels in vascular smooth muscle, leading to a gradual and sustained reduction in blood pressure.[1][3] Critically, this is achieved without inducing reflex tachycardia, an effect attributed to its slow onset of action and sympatholytic properties.[3][9] A robust body of evidence from clinical trials demonstrates its efficacy is comparable to standard therapies like amlodipine, with the added benefit of heart rate control.[15][16] Furthermore, preclinical and clinical studies have unveiled significant pleiotropic benefits, including anti-atherosclerotic, anti-inflammatory, and renoprotective effects.[3] These multifaceted actions position this compound as a valuable therapeutic option for the holistic management of hypertension, particularly in patients with comorbidities or a predisposition to tachycardia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chronotropic effects of this compound, a slow- and long-acting dihydropyridine-type calcium channel blocker, in anesthetized dogs: a comparison with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. jddtonline.info [jddtonline.info]

- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. tandfonline.com [tandfonline.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review | springermedizin.de [springermedizin.de]

- 18. Inhibitory Effects of this compound Tablets on Morning Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. This compound and amlodipine: a comparison of their effects and safety in a randomized double-blinded clinical trial in Chinese essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The actions of this compound, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The actions of this compound, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Azelnidipine's Molecular Mechanisms Beyond L-type Calcium Channel Blockade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily recognized for its potent antagonism of L-type calcium channels, a mechanism central to its antihypertensive efficacy. However, a growing body of evidence reveals that this compound's pharmacological profile is far more complex, involving a range of molecular interactions that extend beyond its primary target. These "off-target" or pleiotropic effects contribute significantly to its unique clinical characteristics, including a low incidence of reflex tachycardia and potential for organ protection. This technical guide provides a comprehensive exploration of the molecular targets of this compound beyond the L-type calcium channel, summarizing the current understanding of its interactions with other ion channels, signaling pathways, and cellular processes. We present quantitative data on these interactions, detail key experimental methodologies, and provide visual representations of the implicated signaling cascades to offer a deeper insight into the multifaceted mechanism of action of this drug.

Introduction

This compound's established role in the management of hypertension is attributed to its high affinity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Unlike many other dihydropyridines, this compound's action is characterized by a gradual onset and long duration, which is associated with a reduced incidence of reflex sympathetic activation.[1] This observation has prompted investigations into its broader pharmacological activities. This guide delves into the molecular underpinnings of these unique properties, focusing on this compound's influence on the sympathetic nervous system, its antioxidant and anti-inflammatory activities, and its modulation of various signaling pathways involved in vascular health and disease.

Sympathetic Nervous System Inhibition

A distinguishing feature of this compound is its ability to suppress sympathetic nerve activity, in contrast to the reflex tachycardia often induced by other vasodilators.[2][3] This sympathoinhibitory effect is believed to be mediated, at least in part, through its actions within the central nervous system, specifically in the rostral ventrolateral medulla (RVLM), a key region for blood pressure regulation.

Antioxidant Mechanism in the RVLM

Studies in stroke-prone spontaneously hypertensive rats have shown that this compound's sympathoinhibitory effect is linked to its antioxidant properties within the RVLM. The proposed mechanism involves the reduction of oxidative stress, which is known to enhance sympathetic outflow.

-

Molecular Targets:

-

NADPH Oxidase: this compound has been shown to decrease the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature and central nervous system.

-

Superoxide Dismutase (SOD): this compound increases the activity of SOD, an antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

-

Quantitative Data

| Parameter | This compound Effect | Comparison Group | Significance | Reference |

| Muscle Sympathetic Nerve Activity (MSNA) | 47.7 ± 14.9 bursts per 100 heartbeats | Amlodipine: 61.5 ± 10.7 bursts per 100 heartbeats | P < 0.05 | [3] |

| Urinary Norepinephrine Excretion | Significantly lower than control | Hydralazine: Significantly higher than control | - | [4] |

| Thiobarbituric Acid-Reactive Substances (TBARS) in RVLM | Significantly lower than control | - | - | |

| NADPH Oxidase Activity in RVLM | Significantly lower than control | - | - | |

| Superoxide Dismutase (SOD) Activity in RVLM | Significantly increased compared to control | - | - |

Signaling Pathway

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of this compound and amlodipine on sympathetic nerve activity in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]